Fmoc-3-carboxypiperidine

Vue d'ensemble

Description

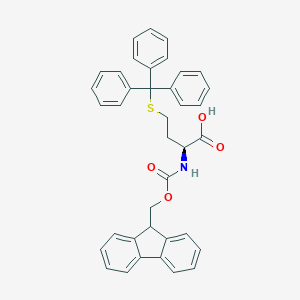

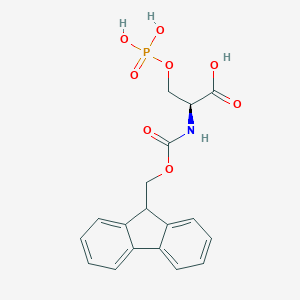

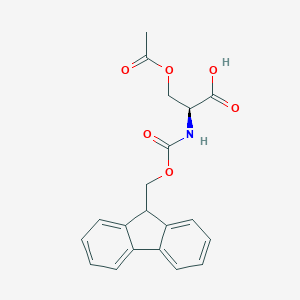

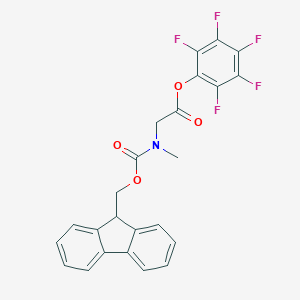

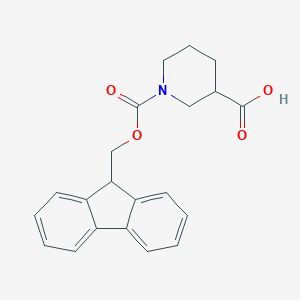

Fmoc-3-carboxypiperidine is a chemical compound with the molecular formula C21H21NO4 . It is used in the field of peptide synthesis .

Synthesis Analysis

Fmoc-3-carboxypiperidine is synthesized using standard Fmoc chemistry . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved, and the chemical nature of specific amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-3-carboxypiperidine is analyzed using computational molecular dynamics simulations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-3-carboxypiperidine include the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-3-carboxypiperidine are analyzed using various properties of the peptide amino acid sequences .

Applications De Recherche Scientifique

Fmoc-3-carboxypiperidine: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: Fmoc-3-carboxypiperidine, also known as Fmoc-DL-Nip-OH, is widely used in peptide synthesis, particularly in the solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries. This method involves reaction conditions and protecting group strategies that are crucial for the successful synthesis of complex peptides .

Solid-Phase Peptide Synthesis (SPPS): In solid-phase peptide synthesis, Fmoc-3-carboxypiperidine plays a significant role in the minimal-protection/green chemistry strategy. It allows for the coupling of side-chain unprotected amino acids like Fmoc-Arg/His/Tyr-OH, which is essential for the production of pharmaceutical-grade peptides .

Deprotection Strategies in SPPS: The compound is also involved in deprotection strategies during Fmoc solid-phase peptide synthesis. Different reagents like piperidine, 4-methylpiperidine, and piperazine are compared for their efficiency in Fmoc removal, which is a critical step in peptide chain elongation .

Medicinal Chemistry: Beyond its use in peptide synthesis, Fmoc-3-carboxypiperidine is explored for its potential in medicinal chemistry. It serves as an aromatic capping group that yields functional and responsive materials, contributing to the development of new therapeutic agents .

Alternative Deprotection Reagents: Research has identified alternatives to traditional deprotection reagents like piperidine. For instance, 3-(diethylamino)propylamine (DEAPA) has been found to be a viable alternative for Fmoc removal, minimizing the formation of side products and enhancing synthesis efficiency .

Chemical Peptide Synthesis: The integration of the Fmoc group into chemical peptide synthesis methods marks a major landmark in the history of chemical synthesis of peptides. The base-labile nature of the Fmoc group, including derivatives like Fmoc-3-carboxypiperidine, has revolutionized the automation and chemistry of peptide synthesis .

Mécanisme D'action

Target of Action

The primary target of Fmoc-3-carboxypiperidine, also known as Fmoc-DL-Nip-OH, is the amine group in organic synthesis . The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

Fmoc-3-carboxypiperidine acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-3-carboxypiperidine in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group, allowing for the activation of the carboxyl group of an amino acid and the formation of the peptide bond .

Pharmacokinetics

Information on the pharmacokinetics of Fmoc-3-carboxypiperidine is limited. A study on a similar fmoc compound, fmoc-f, revealed that it has favorable oral bioavailability and in-vivo tolerance

Result of Action

The result of Fmoc-3-carboxypiperidine’s action is the protection of the amine group during peptide synthesis . This protection allows for the successful formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-3-carboxypiperidine is influenced by the chemical environment . For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group’s removal is facilitated by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct . The fluorenyl group’s strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373259 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-carboxypiperidine | |

CAS RN |

158922-07-7 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)